

# A Comprehensive Technical Guide to the Physical Properties of 3-(Difluoromethoxy)phenylacetonitrile

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## Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1363472

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## Introduction: Unveiling a Key Building Block

**3-(Difluoromethoxy)phenylacetonitrile**, a substituted phenylacetonitrile derivative, is emerging as a compound of significant interest within the realms of pharmaceutical and agrochemical research. The introduction of the difluoromethoxy group (-OCHF<sub>2</sub>) onto the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon for the development of novel bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed exploration of the known and predicted physical characteristics of **3-(Difluoromethoxy)phenylacetonitrile**, coupled with field-proven methodologies for their experimental determination.

## Molecular Identity and Core Physicochemical Data

A foundational aspect of working with any chemical entity is a clear understanding of its molecular identity and core physical constants. These parameters are not merely numbers; they are critical descriptors that influence everything from reaction kinetics to formulation strategies.

Table 1: Core Physicochemical Properties of **3-(Difluoromethoxy)phenylacetonitrile**

Property	Value	Source
CAS Number	41429-18-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>2</sub> NO	[1]
Molecular Weight	183.15 g/mol	[3]
Purity (Typical)	≥98%	[2]
Predicted Boiling Point	261.9 ± 35.0 °C	[3]
Predicted Density	1.213 ± 0.06 g/cm <sup>3</sup>	[3]
Appearance	Colorless to light green liquid	[3]

It is crucial to note that the boiling point and density are predicted values derived from computational models.[3] While these predictions offer a valuable starting point, they must be verified through empirical measurement for any process development or scale-up activities. The causality behind this necessity lies in the potential for minor impurities or variations in intermolecular forces to significantly influence these bulk properties.

## Structural Elucidation and Its Influence on Physical Properties

The arrangement of atoms and functional groups within a molecule dictates its interactions and, consequently, its physical state and behavior.

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## References

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